Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI) is a chemical compound characterized by its unique structure that combines piperazine with an oxadiazole moiety. It is primarily recognized for its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. The compound is classified under the broader category of oxadiazole derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
This compound is recorded under the CAS number 604760-51-2 and has been synthesized and studied in various research settings. Its synthesis and pharmacological properties have been documented in multiple scientific articles and reviews that explore the synthesis of oxadiazole derivatives and their biological activities .
Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- falls within the classification of heterocyclic compounds, specifically as a substituted piperazine derivative. Its structure features a piperazine ring linked to a thioacetyl group and an oxadiazole ring, making it a member of the thioamide class as well.
The synthesis of Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- typically involves several steps:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of synthesized compounds.
The molecular formula for Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- is C21H22N4O2S. The structure consists of:
The molecular weight of this compound is approximately 394.49 g/mol. The structural arrangement allows for various interactions with biological targets due to its polar and non-polar regions.
Piperazine derivatives like this compound can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions using solvents such as dimethyl sulfoxide or ethanol to facilitate solubility and reactivity.
The mechanism of action for Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors involved in cell signaling pathways.
Research indicates that oxadiazole derivatives can inhibit tubulin polymerization and affect cell cycle regulation in cancer cells . This suggests potential applications in anti-cancer therapies.
Piperazine derivatives generally exhibit moderate solubility in polar solvents like water and ethanol due to their functional groups. The melting point and boiling point are influenced by substituents on the piperazine and oxadiazole rings.
The compound's reactivity is largely dictated by its functional groups:
Relevant data from spectral analyses (NMR, IR) confirm the presence of expected functional groups and structural integrity post-synthesis .
Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- has potential applications in:
The synthesis of 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenylpiperazine (CAS 604760-51-2) follows a modular three-step sequence. First, 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol is prepared via cyclocondensation of 4-methylbenzohydrazide with carbon disulfide under basic conditions (KOH/ethanol, reflux, 6 hr), yielding 65–75% with >90% purity [3] [5]. Subsequent thioacetylation using chloroacetyl chloride in dichloromethane at 0°C for 2 hours generates the key intermediate 2-(chloroacetyl)thio-5-(4-methylphenyl)-1,3,4-oxadiazole (80–85% yield, 95% purity). Finally, N-alkylation of 4-phenylpiperazine with this electrophile occurs in DMF at 60°C for 4 hours using triethylamine as base, achieving 70–75% yield and 98% purity [2] [9].
Table 1: Optimization of Synthetic Steps
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Oxadiazole formation | CS₂, KOH, ethanol, reflux, 6 hr | 65–75 | >90 |
Thioacetylation | Chloroacetyl chloride, DCM, 0°C, 2 hr | 80–85 | 95 |
Piperazine coupling | 4-Phenylpiperazine, TEA, DMF, 60°C, 4 hr | 70–75 | 98 |
Regioselectivity in N-functionalization is achieved through protecting group strategies and steric control. The secondary amines of piperazine exhibit differential reactivity: N1 preferentially alkylates due to lower steric hinderness versus N4 when phenyl-substituted. Pd-catalyzed methods (e.g., Buchwald-Hartwig amination) enable direct N-arylation of unprotected piperazine cores under aerobic conditions, using piperazine as both reactant and solvent to minimize polyalkylation [3] [6]. For asymmetric dialkylation, temporary N-Boc protection allows mono-alkylation at the less hindered nitrogen before deprotection and subsequent acylation [6] [9]. Computational studies confirm that the electron-donating phenyl group at N4 reduces nucleophilicity at that site, favoring N1-attack by electrophiles [2].
Conventional oxadiazole synthesis requires 6-hour reflux, but microwave irradiation reduces cyclization to 15–30 minutes. Using carbazolyl dicyanobenzene (4CzIPN) as photocatalyst under 300 W microwave power, dehydrative cyclization of acylhydrazides occurs at 120°C, enhancing yields to 85–92% [5] [8]. This method suppresses diarylurea byproducts by accelerating dehydration kinetics. Continuous-flow microwave reactors further improve scalability, reducing side product formation to <5% compared to 15–20% in batch processes [5]. Key parameters include:
Thioacetylation proceeds via SN2 nucleophilic displacement, where the oxadiazole-2-thiolate anion attacks the α-carbon of chloroacetyl chloride. DFT calculations (B3LYP/6-31G(d,p)) reveal a reaction barrier of 12.3 kcal/mol, with exothermicity of −28.7 kcal/mol [7] [10]. The thioketal bridge (–S–CH₂–C(=O)–) provides conformational flexibility, allowing the oxadiazole and piperazine rings to adopt coplanar orientations for optimal crystal packing. However, the thioether linkage is susceptible to oxidative degradation by atmospheric O₂, requiring inert atmosphere handling during synthesis. Stabilization strategies include addition of 0.1% BHT (butylated hydroxytoluene) or storage under argon [2] [7].
Table 2: Spectroscopic Signatures of Key Functional Groups
Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
---|---|---|---|
Oxadiazole | 1610 (C=N) | - | 165.2 (C-2), 168.5 (C-5) |
Thioacetate | 1675 (C=O) | 4.12 (s, –SCH₂–) | 192.8 (C=O), 36.4 (–SCH₂–) |
Piperazine | - | 3.72 (t, N–CH₂), 2.88 (t, N–CH₂) | 52.1, 46.7 (N–CH₂) |
Three primary challenges impact yield and stability:
Accelerated stability studies (40°C/75% RH, 30 days) show ≥90% purity retention when packaged with oxygen scavengers [2] [9].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: